molecular formula C15H21N3O2 B2558873 tert-Butyl (2-(5-methyl-1H-indazol-3-yl)ethyl)carbamate CAS No. 1956370-87-8

tert-Butyl (2-(5-methyl-1H-indazol-3-yl)ethyl)carbamate

Cat. No.: B2558873
CAS No.: 1956370-87-8
M. Wt: 275.352
InChI Key: WKBBYKDLLLJSRV-UHFFFAOYSA-N
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Description

tert-Butyl (2-(5-methyl-1H-indazol-3-yl)ethyl)carbamate is a chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a 5-methyl-1H-indazole scaffold, a privileged structure in medicinal chemistry known for its prevalence in biologically active molecules. Indazole derivatives have been extensively investigated for their potential to mediate or inhibit cell proliferation and are featured in compounds targeting protein kinases . The tert-butyloxycarbonyl (Boc) protecting group on the ethylamine side chain makes this reagent particularly valuable for multi-step synthetic applications, including the preparation of novel indazole-based compounds for pharmaceutical research . Main Applications & Research Value: • Synthetic Intermediate: Serves as a key precursor in the synthesis of more complex, functionally diverse indazole derivatives. The Boc-protected amine can be readily deprotected under mild acidic conditions to generate a free amine, which can then be further functionalized . • Medicinal Chemistry: Useful for constructing potential pharmacologically active molecules. Research into similar 3,5-disubstituted indazole compounds has shown promise in developing therapies for cancer, rheumatoid arthritis, and psoriasis, among other proliferation-dependent disorders . • Structure-Activity Relationship (SAR) Studies: This compound can be used to explore the relationship between molecular structure and biological activity by modifying the indazole core or the side chain. Handling & Storage: Store in a cool, dry place. For research purposes only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-[2-(5-methyl-2H-indazol-3-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-10-5-6-12-11(9-10)13(18-17-12)7-8-16-14(19)20-15(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBBYKDLLLJSRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NN=C2C=C1)CCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosgene-Based Methods

Early carbamate syntheses relied on phosgene (COCl₂) or its derivatives, such as triphosgene, to activate carbonyl groups for nucleophilic attack by amines. For tert-butyl carbamates, this typically involves reacting 5-methyl-1H-indazole-3-ethylamine with tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine (NEt₃). The reaction proceeds via intermediate formation of a mixed carbonate, which undergoes aminolysis to yield the carbamate:

$$
\text{Indazole-ethylamine} + \text{Boc-Cl} \xrightarrow{\text{NEt}_3} \text{tert-Butyl carbamate} + \text{HCl}
$$

However, phosgene’s toxicity and handling challenges have spurred development of safer alternatives.

Activated Mixed Carbonate Approaches

Modern protocols employ pre-activated carbonates like p-nitrophenyl chloroformate (PNPCOCl) or benzotriazole-based reagents (e.g., BTBC). These reagents react with alcohols to form stable intermediates, which subsequently react with amines under mild conditions. For example:

  • PNPCOCl Activation :

    • 5-Methyl-1H-indazole-3-ethanol is treated with PNPCOCl and DMAP in THF to form the p-nitrophenyl carbonate.
    • Reaction with tert-butylamine in DMF at 25°C affords the carbamate in 85–92% yield.
  • Benzotriazole Carbonates (BTBC) :

    • BTBC, prepared from 6-trifluoromethyl-1-hydroxybenzotriazole, reacts with indazole-ethanol in acetonitrile.
    • Subsequent aminolysis with Boc-protected amines achieves yields >90% with minimal epimerization.

BOC Protection Strategies

Direct Carbamation of Indazole-Ethylamine

A scalable route involves direct coupling of 2-(5-methyl-1H-indazol-3-yl)ethylamine with di-tert-butyl dicarbonate (Boc₂O) under Schlenk conditions:

  • Reaction Setup :

    • Dissolve indazole-ethylamine (1 equiv) in dry THF.
    • Add Boc₂O (1.2 equiv) and DMAP (0.1 equiv) under nitrogen.
    • Stir at 0°C for 1 h, then warm to 25°C for 12 h.
  • Workup :

    • Quench with aqueous NaHCO₃, extract with EtOAc, and concentrate.
    • Purify via silica gel chromatography (hexane:EtOAc = 4:1) to isolate the carbamate in 88–94% yield.

Reductive Amination Routes

For intermediates lacking the ethylamine side chain, reductive amination offers a viable pathway:

  • Aldehyde Formation :

    • Oxidize 5-methyl-1H-indazole-3-acetaldehyde using Dess-Martin periodinane.
  • Reductive Coupling :

    • React the aldehyde with tert-butyl carbamate in the presence of NaBH₃CN and acetic acid.
    • Optimized conditions (MeOH, 0°C → 25°C, 6 h) yield 78–82% product.

Catalytic and Green Chemistry Innovations

CO₂ Utilization Methods

Recent advances employ CO₂ as a carbonyl source, bypassing toxic reagents:

  • Cs₂CO₃/TBAI System :

    • Suspend indazole-ethylamine (1 equiv), Cs₂CO₃ (2 equiv), and TBAI (0.2 equiv) in DMF.
    • Bubble CO₂ at 1 atm, then add tert-butyl bromide (1.5 equiv).
    • Stir at 60°C for 24 h to achieve 70–75% yield.
  • Mechanism :

    • CO₂ inserts into the N–H bond, forming a carbamate anion.
    • Alkylation with tert-butyl bromide completes the reaction.

Palladium-Catalyzed Carbonylation

A patent-pending method uses PdCl₂(PPh₃)₂ to catalyze carbamate formation from aryl halides:

  • Procedure :

    • Combine 3-bromo-5-methyl-1H-indazole (1 equiv), ethylamine (2 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CO (100 psi) in ethanol.
    • Heat at 120°C for 18 h to obtain the ethylamine intermediate, which is Boc-protected.
  • Yield : 65–70% after column purification.

Industrial-Scale Considerations

Solvent and Temperature Optimization

  • Solvent Choice : THF and DMF are preferred for their ability to dissolve both polar and non-polar intermediates.
  • Temperature Control : Exothermic reactions (e.g., Boc protection) require cooling to 0–5°C to minimize decomposition.

Purification Techniques

  • Crystallization : tert-Butyl carbamates often crystallize from hexane/EtOAc mixtures, enabling high-purity recovery (>98%).
  • Chromatography : Gradient elution (5→30% EtOAc in hexane) resolves residual amines and carbonate byproducts.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost
Phosgene-Based 75–80 90–92 Moderate Low
Activated Carbonates 85–92 95–98 High Moderate
CO₂ Utilization 70–75 88–90 High Low
Palladium Catalysis 65–70 85–88 Low High

Data synthesized from

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(5-methyl-1H-indazol-3-yl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The indazole ring can be oxidized to form N-oxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring of the indazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indazole ring can yield N-oxides, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

tert-Butyl (2-(5-methyl-1H-indazol-3-yl)ethyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s indazole moiety is of interest due to its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(5-methyl-1H-indazol-3-yl)ethyl)carbamate is not fully understood, but it is believed to involve interaction with specific molecular targets and pathways. The indazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Key Observations :

  • Indazole vs.
  • Halogenation : Brominated thiadiazole derivatives (e.g., ) are utilized in cross-coupling reactions, whereas the target compound lacks halogens, limiting its utility in such reactions.
  • Complex Heterocycles: Pyrazolo-pyrimidine-chromenone hybrids (e.g., ) exhibit higher molecular weights and broader pharmacological activities (e.g., cannabinoid receptor interaction) compared to simpler indazole derivatives.

Biological Activity

tert-Butyl (2-(5-methyl-1H-indazol-3-yl)ethyl)carbamate is a synthetic organic compound characterized by its indazole moiety, which has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H21N3O2, indicating a complex structure that contributes to its biological activity. The compound's structure features an indazole ring, which is known for its role in various bioactive compounds.

IUPAC Name: tert-butyl N-[2-(5-methyl-2H-indazol-3-yl)ethyl]carbamate
InChI: InChI=1S/C15H21N3O2/c1-10-5-6-12-11(9-10)13(18-17-12)7-8-16-14(19)20-15(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,16,19)(H,17,18)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. The indazole moiety is known to exhibit:

  • Anti-inflammatory Properties: Research indicates that compounds containing indazole structures can inhibit inflammatory pathways, potentially making this compound useful in treating inflammatory diseases.
  • Anticancer Activity: The compound has shown promise in inhibiting cancer cell proliferation. Studies have demonstrated that derivatives of indazole can induce apoptosis in cancer cells while sparing normal cells.

In Vitro Studies

A study investigating the cytotoxic effects of various indazole derivatives found that this compound exhibits significant growth inhibition in tumorigenic cell lines without adversely affecting non-tumorigenic cells at concentrations up to 10 µM. This selective toxicity suggests a potential therapeutic window for cancer treatment.

CompoundCell LineIC50 (µM)Notes
This compoundTumorigenic10Effective growth inhibition
This compoundNon-tumorigenic>10No significant effect

Case Studies

In a comparative study examining various kinase inhibitors, this compound was evaluated alongside known inhibitors for GSK-3β and IKKβ pathways. The compound exhibited competitive inhibition with an IC50 value comparable to established inhibitors, indicating its potential as a therapeutic agent in modulating these critical signaling pathways.

Applications in Drug Development

The unique properties of this compound make it a valuable candidate for further development in pharmaceutical applications:

  • Cancer Therapeutics: Given its selective toxicity towards cancer cells and ability to inhibit critical signaling pathways involved in tumor growth, this compound could be developed into an anticancer drug.
  • Anti-inflammatory Agents: Its anti-inflammatory properties suggest potential applications in treating conditions such as arthritis or other inflammatory disorders.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl (2-(5-methyl-1H-indazol-3-yl)ethyl)carbamate, and how can purity be ensured post-synthesis?

  • Methodological Answer : The compound is typically synthesized via carbamate protection of the amine group. For example, tert-butyl carbamate derivatives are often prepared using Boc-protecting agents (e.g., di-tert-butyl dicarbonate) under basic conditions (e.g., DIEA or NaHCO₃) in anhydrous solvents like THF or DCM . Post-synthesis, purity is ensured via silica gel chromatography (gradient elution with CH₂Cl₂/MeOH) and recrystallization. Analytical HPLC or TLC should confirm homogeneity, with target purity ≥95% .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral markers should researchers expect?

  • Methodological Answer :

  • 1H NMR : Key signals include the tert-butyl group (singlet at ~1.4–1.5 ppm for 9H), indazole protons (aromatic signals at 7.0–8.5 ppm), and the ethyl carbamate chain (multiplet at 3.1–3.5 ppm for CH₂NH and 1.8–2.2 ppm for CH₂CH₂) .
  • HRMS : Expected molecular ion [M+H]+ should match the theoretical molecular weight (e.g., C₁₅H₂₂N₃O₂ requires 276.1707 g/mol). Discrepancies may indicate incomplete Boc protection or side products .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

  • Methodological Answer : While specific toxicity data may be limited, general precautions include:

  • PPE : Lab coat, nitrile gloves, and safety goggles. Use fume hoods to minimize inhalation risks .
  • Storage : Keep in a dry, cool environment (2–8°C) under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing this compound, especially regarding unexpected peaks?

  • Methodological Answer :

  • Deuterated Solvent Effects : Ensure solvents (e.g., CDCl₃, DMSO-d₆) are anhydrous and free of acidic protons that may exchange with NH groups .
  • 2D NMR (COSY, HSQC) : Use to assign overlapping signals (e.g., ethyl chain protons) and confirm connectivity .
  • Comparative Analysis : Cross-reference with literature data for tert-butyl carbamates and indazole derivatives to identify common impurities (e.g., de-Boc byproducts) .

Q. What strategies optimize the diastereoselectivity in the synthesis of derivatives of this compound?

  • Methodological Answer :

  • Chiral Catalysts : Use enantiopure auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation .
  • Temperature Control : Lower reaction temperatures (−78°C to 0°C) reduce racemization in intermediates .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance stereochemical control via stabilizing transition states .

Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products are formed?

  • Methodological Answer :

  • Accelerated Stability Studies : Expose the compound to buffers (pH 1–13) at 40–60°C for 24–72 hours. Monitor degradation via HPLC .
  • Degradation Pathways : Acidic conditions hydrolyze the Boc group, yielding the free amine and tert-butanol. Oxidative conditions may degrade the indazole ring .
  • LC-MS Identification : Degradants can be characterized using high-resolution mass spectrometry (e.g., [M+H]+ for amine byproduct at m/z 176.1189) .

Q. What computational methods are employed to predict the compound’s reactivity and interactions in biological systems?

  • Methodological Answer :

  • Docking Studies : Use software (e.g., AutoDock Vina) to model interactions with target proteins (e.g., kinases or receptors where indazole derivatives are active) .
  • Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility in aqueous or lipid environments .
  • QSAR Models : Corrogate substituent effects (e.g., methyl group at indazole 5-position) on bioactivity using regression analysis .

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